molecular formula C19H18BrN3O2S B300134 1-(4-bromophenyl)-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(4-bromophenyl)-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B300134
M. Wt: 432.3 g/mol
InChI Key: NYJWBWANCOQNHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone, also known as BTE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BTE is a member of the 1,2,4-triazole family of compounds, which are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of 1-(4-bromophenyl)-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is not fully understood. However, several studies have suggested that this compound exerts its anticancer activity by inhibiting the activity of various enzymes involved in cancer cell proliferation and survival. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, enzymes that play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to possess antimicrobial and antifungal properties. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(4-bromophenyl)-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone in lab experiments is its relatively simple synthesis method. Additionally, this compound exhibits potent anticancer activity, making it an attractive candidate for further research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-(4-bromophenyl)-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone. One potential area of research is the development of more efficient synthesis methods for this compound, which could help to increase its availability for further research. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential side effects of this compound and its safety profile in humans.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 4-bromo-1-(ethoxycarbonyl)but-3-en-2-one. This intermediate is then reacted with thiosemicarbazide to form 4-bromo-1-(thiocarbamoyl)but-3-en-2-one. The final step involves the reaction of this intermediate with 3-ethoxyphenylhydrazine and sodium methoxide to form this compound. The synthesis of this compound is a relatively straightforward process and can be carried out in a laboratory setting with ease.

Scientific Research Applications

1-(4-bromophenyl)-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has been the focus of several scientific research studies due to its potential applications in the field of medicinal chemistry. One of the most promising applications of this compound is its use as an anticancer agent. Several studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to induce apoptosis, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression.

Properties

Molecular Formula

C19H18BrN3O2S

Molecular Weight

432.3 g/mol

IUPAC Name

1-(4-bromophenyl)-2-[[5-(3-ethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C19H18BrN3O2S/c1-3-25-16-6-4-5-14(11-16)18-21-22-19(23(18)2)26-12-17(24)13-7-9-15(20)10-8-13/h4-11H,3,12H2,1-2H3

InChI Key

NYJWBWANCOQNHA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2C)SCC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2C)SCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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